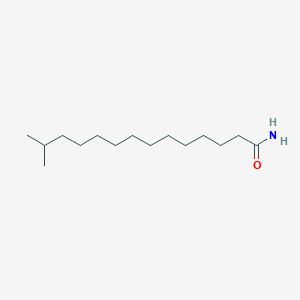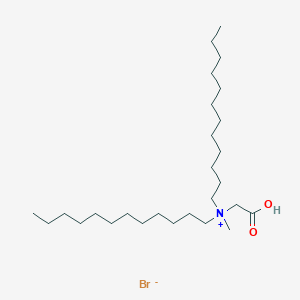
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide: is a quaternary ammonium compound known for its surfactant properties. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic carboxymethyl group, making it an effective agent in various applications, including detergents, emulsifiers, and antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide typically involves the quaternization of N-dodecyl-N-methyldodecan-1-amine with bromoacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N-dodecyl-N-methyldodecan-1-amine+Bromoacetic acid→N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization or chromatography to remove any impurities and ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a range of substituted ammonium compounds.
Scientific Research Applications
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide primarily involves its surfactant properties. The compound interacts with lipid membranes, disrupting their structure and leading to cell lysis. This action is facilitated by the hydrophobic dodecyl chains inserting into the lipid bilayer, while the hydrophilic carboxymethyl group interacts with the aqueous environment.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide (DTAB): Similar in structure but with different chain lengths and functional groups.
Uniqueness
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide is unique due to its specific combination of hydrophobic and hydrophilic groups, which provides distinct surfactant properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
65316-85-0 |
|---|---|
Molecular Formula |
C27H56BrNO2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
carboxymethyl-didodecyl-methylazanium;bromide |
InChI |
InChI=1S/C27H55NO2.BrH/c1-4-6-8-10-12-14-16-18-20-22-24-28(3,26-27(29)30)25-23-21-19-17-15-13-11-9-7-5-2;/h4-26H2,1-3H3;1H |
InChI Key |
WLELVDFKOUEVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



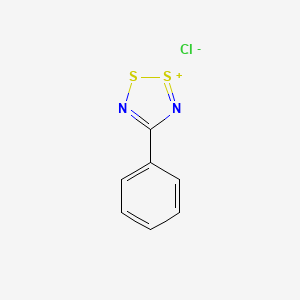
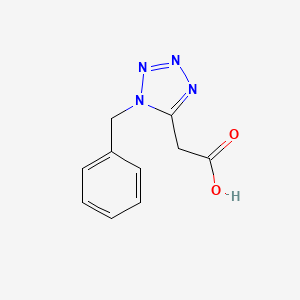
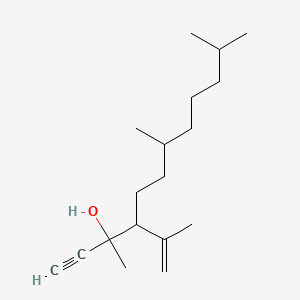
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
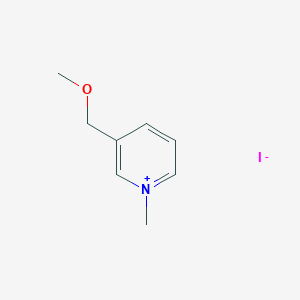
![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)

![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
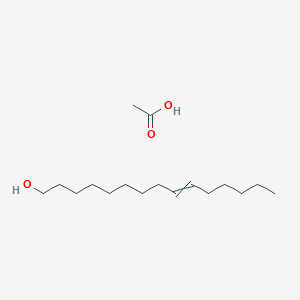
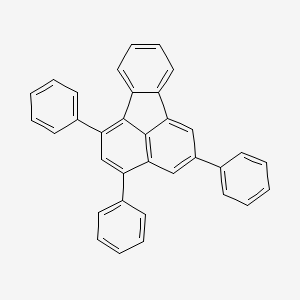
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
